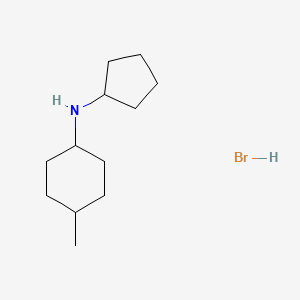
N-cyclopentyl-4-methylcyclohexanamine hydrobromide
説明
N-cyclopentyl-4-methylcyclohexanamine hydrobromide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the body and play a critical role in many physiological processes.
科学的研究の応用
Hydrogen Storage and Delivery
One area of research that might be relevant to the application of N-cyclopentyl-4-methylcyclohexanamine hydrobromide is in the development of efficient and selective dehydrogenation of organic carriers for hydrogen storage and delivery. Studies have explored various organic compounds, including cycloalkanes and heteroatoms-containing hydrocarbons, for their potential as hydrogen carriers. These compounds are evaluated based on their physical properties, stability, toxicity/environmental impact, and cost criteria. Methylcyclohexane, for instance, has been identified as a suitable candidate for hydrogen storage and delivery due to its favorable properties, though the economic viability is contingent upon the hydrogen content and other factors (Bourane et al., 2016).
Mucoactive Agent in Respiratory Diseases
Another potential application area is the use of related compounds as mucoactive agents in the treatment of respiratory diseases. Ambroxol, for example, is a mucoactive agent that has demonstrated efficacy and safety in treating both acute and chronic respiratory diseases, especially in pediatric patients. Its use has been associated with significant benefits in treating bronchopulmonary disorders characterized by abnormal mucus secretion and impaired mucus transport (Kantar et al., 2020).
Psychoactive Substance Research
Research into psychoactive substances, including novel synthetic opioids and other compounds, provides insights into the pharmacology, desired and unwanted effects, and potential therapeutic applications or concerns associated with these substances. Understanding the chemistry, pharmacology, and impact on drug markets of these compounds can inform discussions on their regulation, monitoring, and potential misuse (Sharma et al., 2018).
Teratogenic and Mutagenic Effects of Compounds
Studies on the teratogenic and mutagenic effects of compounds like cyclophosphamide provide critical insights into the mechanisms through which these compounds interact with DNA and induce mutations, contributing to our understanding of their impacts on development and potential for causing cancer. Such research underscores the importance of investigating the biological effects and safety profiles of chemical compounds (Mirkes, 1985).
特性
IUPAC Name |
N-cyclopentyl-4-methylcyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.BrH/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11;/h10-13H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOATJMXFLEEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methylcyclohexanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)
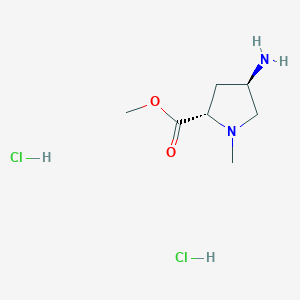
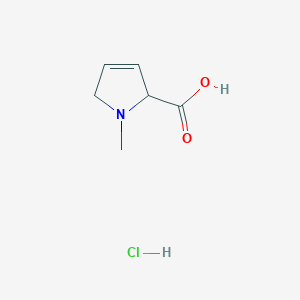
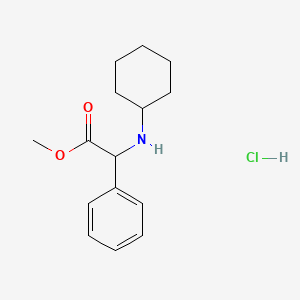
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)


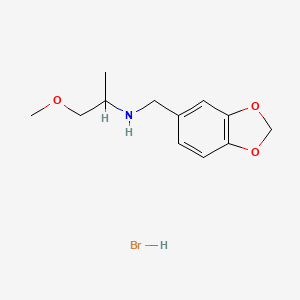
amine hydrobromide](/img/structure/B3106986.png)


![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)